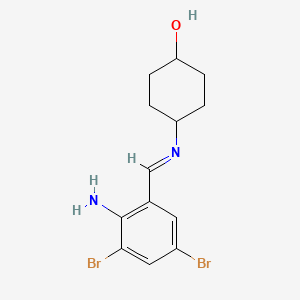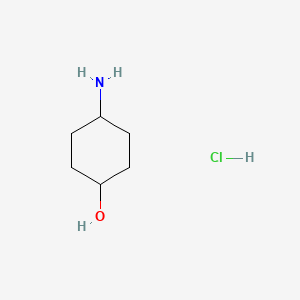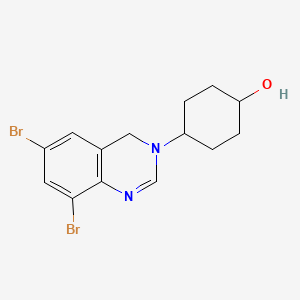
Acarbose EP Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Acarbose EP Impurity C is synthesized during the production of Acarbose. The synthesis involves the fermentation process using specific strains of Actinoplanes utahensis . The process includes the following steps:
Fermentation: The microorganism Actinoplanes utahensis is cultured under specific conditions to produce Acarbose.
Isolation: The Acarbose is isolated from the fermentation broth.
Purification: The isolated Acarbose is purified to remove impurities, including this compound.
Industrial Production Methods: The industrial production of Acarbose and its impurities involves large-scale fermentation followed by chromatographic techniques to separate and purify the desired compounds .
Chemical Reactions Analysis
Types of Reactions: Acarbose EP Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acarbose EP Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the impurity profile of Acarbose.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Studied for its role in the synthesis and quality control of anti-diabetic medications.
Industry: Utilized in the pharmaceutical industry for the development and validation of analytical methods.
Mechanism of Action
Acarbose EP Impurity C, like Acarbose, acts as an alpha-glucosidase inhibitor. It competitively inhibits the ability of brush-border alpha-glucosidase enzymes to break down ingested carbohydrates into absorbable monosaccharides. This inhibition reduces carbohydrate absorption and subsequent postprandial insulin levels . The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .
Comparison with Similar Compounds
Acarbose EP Impurity A: O-4,6-Dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose.
Acarbose EP Impurity B: (1R,4R,5S,6R)-4,5,6-Trihydroxy-2-(hydroxymethyl)cyclohex-2-enyl 4-O-[4,6-dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl]-alpha-D-glucopyranoside.
Acarbose EP Impurity D: 4-O-[4,6-Dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl]-D-glucopyranose.
Uniqueness: Acarbose EP Impurity C is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical properties and interactions with enzymes .
Properties
CAS No. |
610271-07-3 |
|---|---|
Molecular Formula |
C25H43NO18 |
Molecular Weight |
645.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)16(34)13(8)31)15(33)19(37)23(40-6)43-22-10(5-29)42-25(21(39)18(22)36)44-24-20(38)17(35)14(32)9(4-28)41-24/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14-,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
InChI Key |
SKNOKVHMYNHISM-NCKGCDOOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2R,3R,4S,5S,6R)‐2‐{[(2R,3R,4R,5S,6R)‐5‐ {[(2R,3R,4S,5S,6R)‐3,4‐dihydroxy‐6‐methyl‐5‐ {[(1S,4R,5S,6S)‐4,5,6‐trihydroxy‐3‐ (hydroxymeth‐yl]amino}oxan‐2‐ yl]oxy}‐3,4‐dihydroxy‐6‐(hydroxymethyl)oxan‐2‐ yl]oxy}‐6‐(hydroxymethyl)oxane‐3,4,5‐triol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)
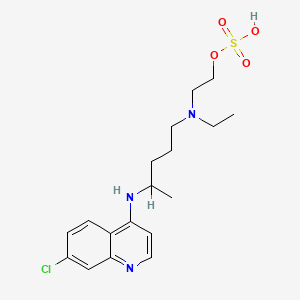

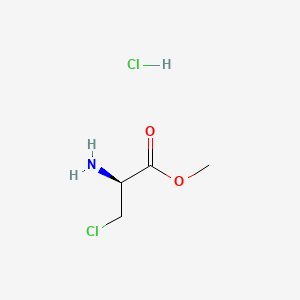
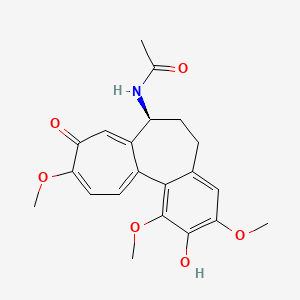
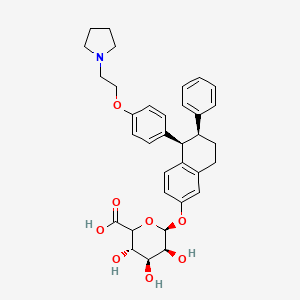
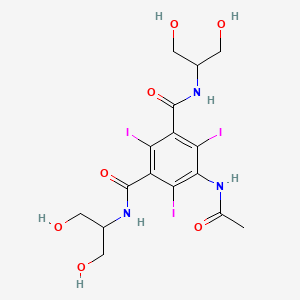
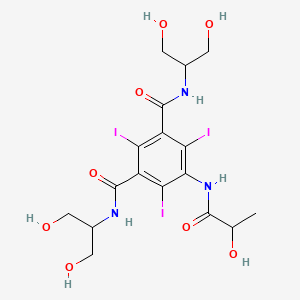
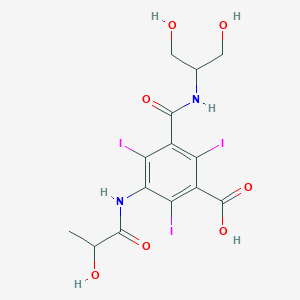
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)
